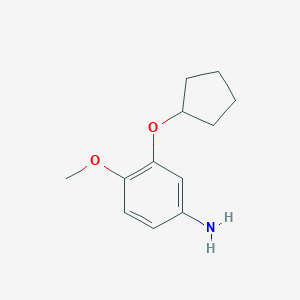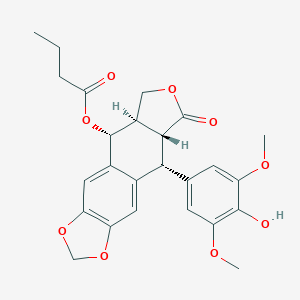
Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- is a peptide compound that has gained attention in scientific research due to its potential applications in cancer treatment and diagnosis. This peptide is a derivative of bombesin, a neuropeptide that is found in the central nervous system and gastrointestinal tract of mammals. Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- involves binding to the GRPR, which is a G-protein-coupled receptor. Upon binding, the receptor activates various signaling pathways that lead to the proliferation, migration, and survival of cancer cells. By targeting this receptor, Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- can inhibit these pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The peptide has also been shown to have low toxicity and high specificity for cancer cells. However, further studies are needed to determine the long-term effects and safety of Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)-.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- in lab experiments include its high specificity for cancer cells, low toxicity, and potential for targeted drug delivery and imaging. The limitations include the need for further studies to determine its long-term effects and safety, as well as the potential for off-target effects.
Direcciones Futuras
For research on Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- include the development of more efficient synthesis methods and the optimization of labeling techniques for targeted drug delivery and imaging. Further studies are also needed to determine the long-term effects and safety of the peptide and to explore its potential applications in other areas, such as neurobiology and inflammation.
Métodos De Síntesis
Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, while in solution-phase peptide synthesis, the peptide is synthesized in solution. The synthesis of Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- involves the incorporation of various amino acids and modifications, such as tpi(6)-leu(13)-psi(CH2N)-tpi(14)-, which is a modification of the natural bombesin peptide.
Aplicaciones Científicas De Investigación
Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has been studied extensively for its potential applications in cancer treatment and diagnosis. The peptide has been shown to bind to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various types of cancer, including prostate, breast, and lung cancer. This binding affinity can be utilized for targeted drug delivery and imaging of cancer cells. Bombesin(6-14), tpi(6)-leu(13)-psi(CH2N)-tpi(14)- has also been studied for its potential use in radiotherapy, where it can be labeled with radioactive isotopes and used to selectively target cancer cells.
Propiedades
Número CAS |
142824-94-0 |
|---|---|
Fórmula molecular |
C62H78N16O9 |
Peso molecular |
1191.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[1-(3-carbamoyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide |
InChI |
InChI=1S/C62H78N16O9/c1-32(2)20-37(29-78-30-51-42(24-52(78)56(64)81)40-14-8-11-17-45(40)73-51)71-49(22-36-26-65-31-69-36)61(86)76-54(80)28-68-62(87)55(33(3)4)77-57(82)34(5)70-60(85)48(21-35-25-66-43-15-9-6-12-38(35)43)75-58(83)46(18-19-53(63)79)74-59(84)47-23-41-39-13-7-10-16-44(39)72-50(41)27-67-47/h6-17,25-26,31-34,37,46-49,52,55,66-67,71-73H,18-24,27-30H2,1-5H3,(H2,63,79)(H2,64,81)(H,65,69)(H,68,87)(H,70,85)(H,74,84)(H,75,83)(H,77,82)(H,76,80,86)/t34-,37?,46-,47?,48-,49-,52?,55-/m0/s1 |
Clave InChI |
UTQOEYKHLSITGO-KETCIOGWSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)NC(CC(C)C)CN2CC3=C(CC2C(=O)N)C4=CC=CC=C4N3)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)N)NC(=O)C7CC8=C(CN7)NC9=CC=CC=C89 |
SMILES |
CC(C)CC(CN1CC2=C(CC1C(=O)N)C3=CC=CC=C3N2)NC(CC4=CN=CN4)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)NC(=O)C7CC8=C(CN7)NC9=CC=CC=C89 |
SMILES canónico |
CC(C)CC(CN1CC2=C(CC1C(=O)N)C3=CC=CC=C3N2)NC(CC4=CN=CN4)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)N)NC(=O)C7CC8=C(CN7)NC9=CC=CC=C89 |
Sinónimos |
ombesin(6-14), Tpi(6)-Leu(13)-psi(CH2N)-Tpi(14)- RC 3440 RC-3440 Tpi(6)-Leu(13)-psi(CH2N)-Tpi(14)-bombesin (6-14) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



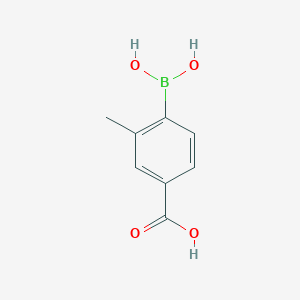
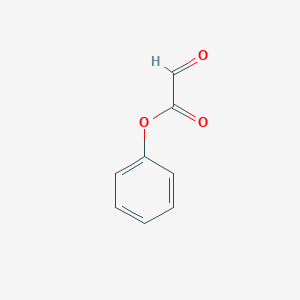
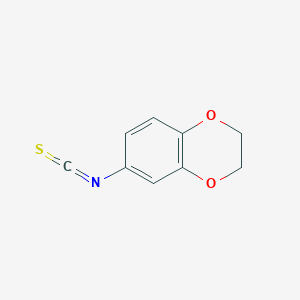
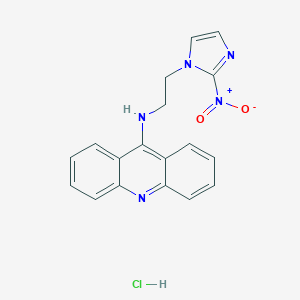
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)
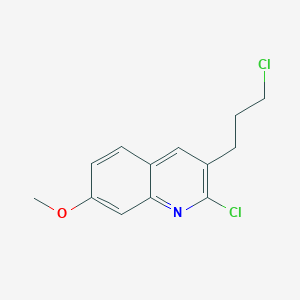
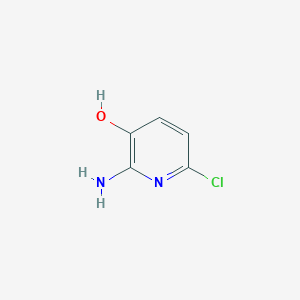
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
